molecular formula C14H15N3O2 B8555197 [4-(3-Amino-pyridin-4-ylamino)-phenyl]-acetic acid methyl ester

[4-(3-Amino-pyridin-4-ylamino)-phenyl]-acetic acid methyl ester

Cat. No. B8555197
M. Wt: 257.29 g/mol
InChI Key: BAZZHGOXNCMIGF-UHFFFAOYSA-N
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Patent
US07977338B2

Procedure details

0.569 g of a suspension of crude [4-(3-nitro-pyridin-4-ylamino)-phenyl]acetic acid methyl ester and 0.140 g of Raney Ni in 15 ml of MeOH is stirred for 21 hours at rt under a hydrogen atmosphere. The mixture obtained is filtered through a pad of Celite and the filtrate obtained is concentrated. The concentration residue obtained is triturated in CH2Cl2. [4-(3-Amino-pyridin-4-ylamino)-phenyl]-acetic acid methyl ester is obtained in the form of a solid: ES-MS: 258.0 [M+H]+; single peak at tR=2.54 min (System 1).
[Compound]
Name
suspension
Quantity
0.569 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[N+:18]([O-])=O)=[CH:7][CH:6]=1>CO.[Ni]>[CH3:1][O:2][C:3](=[O:21])[CH2:4][C:5]1[CH:6]=[CH:7][C:8]([NH:11][C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[NH2:18])=[CH:9][CH:10]=1

Inputs

Step One
Name
suspension
Quantity
0.569 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)NC1=C(C=NC=C1)[N+](=O)[O-])=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
FILTRATION
Type
FILTRATION
Details
is filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the filtrate obtained
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
The concentration residue obtained
CUSTOM
Type
CUSTOM
Details
is triturated in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)NC1=C(C=NC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.